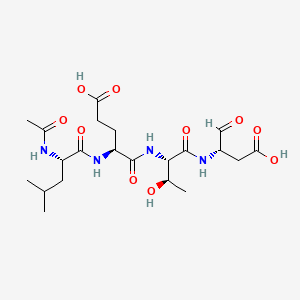
Ac-LETD-CHO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-LETD-CHO is a synthetic peptide inhibitor known for its specific inhibition of caspase-8, a crucial enzyme in the apoptosis pathway. The compound has the chemical formula C₂₁H₃₄N₄O₁₀ and a molecular weight of 502.52 g/mol . It is widely used in scientific research, particularly in studies related to apoptosis and cancer.
準備方法
Synthetic Routes and Reaction Conditions
Ac-LETD-CHO is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
Ac-LETD-CHO primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. The aldehyde group in this compound can undergo oxidation to form carboxylic acids .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the aldehyde group to a carboxylic acid.
Major Products
The major products formed from these reactions include smaller peptide fragments from hydrolysis and carboxylic acids from oxidation .
科学的研究の応用
Ac-LETD-CHO is extensively used in scientific research due to its ability to inhibit caspase-8. Some of its applications include:
Cancer Research: This compound is used to study the role of caspase-8 in apoptosis and its implications in cancer therapy.
Neuroprotection: The compound has been shown to protect neuronal cells from hyperglycemia-induced apoptosis, making it a potential candidate for studying diabetic neuropathy.
Drug Resistance Studies: This compound is used to assess drug resistance in cancer cells by inhibiting caspase-8 activity.
作用機序
Ac-LETD-CHO exerts its effects by specifically inhibiting caspase-8, an enzyme involved in the initiation of apoptosis. The compound binds to the active site of caspase-8, preventing it from cleaving its substrates and thereby inhibiting the apoptotic pathway . This inhibition is highly specific, with an IC50 value of 6.71 nM .
類似化合物との比較
Similar Compounds
Ac-IETD-CHO: Another caspase-8 inhibitor with a similar mechanism of action.
Ac-DEVD-CHO: A caspase-3 inhibitor used in apoptosis research.
Ac-LEHD-CHO: A caspase-9 inhibitor with applications in apoptosis studies.
Uniqueness
Ac-LETD-CHO is unique due to its high specificity for caspase-8, making it a valuable tool for studying the role of this enzyme in apoptosis. Its specificity and potency distinguish it from other caspase inhibitors .
特性
分子式 |
C21H34N4O10 |
|---|---|
分子量 |
502.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1 |
InChIキー |
USINUJSKVDJANL-ACDVHTNFSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
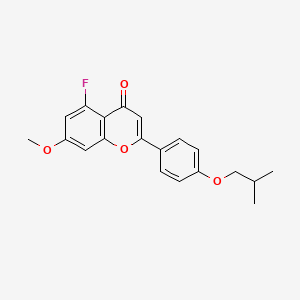
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

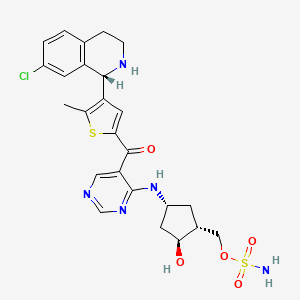

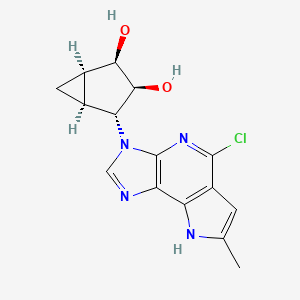
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)

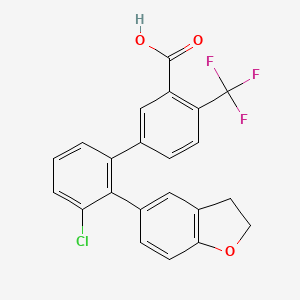
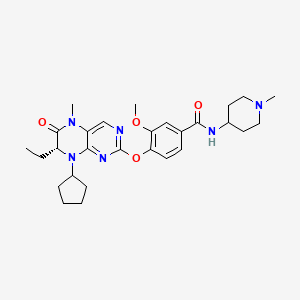
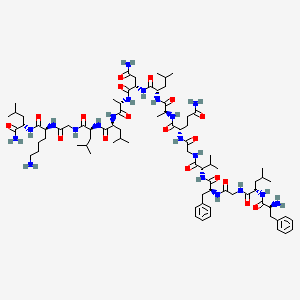
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
